Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
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Overview
Description
Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-amino-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form the methyl ester. Subsequently, the hydroxyl group is protected by converting it into a tetrahydropyran ether using dihydropyran and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran moiety may enhance the compound’s solubility and stability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-hydroxybenzoate: Lacks the tetrahydropyran moiety.
Methyl 2-amino-3-methoxybenzoate: Contains a methoxy group instead of the tetrahydropyran moiety.
Uniqueness
Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is unique due to the presence of the tetrahydropyran moiety, which can significantly alter its chemical properties and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-amino-3-(oxan-4-ylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14(16)11-3-2-4-12(13(11)15)19-9-10-5-7-18-8-6-10/h2-4,10H,5-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZNCKPBZXUEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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